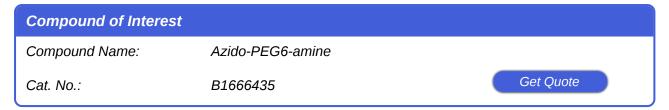


An In-depth Technical Guide to Azido-PEG6amine (CAS: 957486-82-7)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine, with the CAS number 957486-82-7, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] This versatile reagent incorporates a terminal azide group and a primary amine, separated by a six-unit polyethylene glycol (PEG) spacer.[3][4][5] The PEG chain enhances hydrophilicity, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[3][5] The orthogonal reactivity of the azide and amine groups allows for sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][6][7][8]

Chemical and Physical Properties

Azido-PEG6-amine is a water-soluble liquid at room temperature.[9][10] Its key properties are summarized in the table below.



Property	Value	References
CAS Number	957486-82-7	[1][3][4][8][9][10][11]
Molecular Formula	C14H30N4O6	[1][8][9][10][11][12]
Molecular Weight	350.41 g/mol	[1][8][10][12][13]
Appearance	Colorless or light yellow liquid	[10]
Purity	≥90% to >98%	[1][9][10][13]
Solubility	Soluble in Water, DMSO, DMF, DCM	[4][9]
Storage	-20°C, protected from light	[3][9][10]

Applications

The dual functionality of **Azido-PEG6-amine** makes it suitable for a wide range of applications in biomedical research and drug development.

- Bioconjugation: This molecule serves as a linker to conjugate proteins, peptides, and other biomolecules.[3] The amine group can react with carboxylic acids or activated esters, while the azide group can participate in click chemistry reactions.[4][9]
- Drug Delivery: The PEG spacer improves the solubility and pharmacokinetic profile of conjugated drugs, making it a valuable component in targeted drug delivery systems.[1][3][4]
- Antibody-Drug Conjugates (ADCs): Azido-PEG6-amine can be used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a monoclonal antibody.[6][8]
- PROTACs: It is a commonly used linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[6][7]
- Surface Modification: This linker can be used to functionalize the surfaces of nanoparticles, hydrogels, and other materials.[3]
- Fluorescent Labeling: It can be used in the synthesis of fluorescent probes for imaging applications.[4][13]



Experimental Protocols

The following are generalized protocols for the use of **Azido-PEG6-amine** in bioconjugation. These protocols may require optimization for specific applications.

Protocol 1: Two-Step Bioconjugation via Amide Bonding and Click Chemistry

This protocol describes a two-step process where a biomolecule with a carboxylic acid is first conjugated to the amine group of **Azido-PEG6-amine**, followed by a click chemistry reaction to attach a second molecule.

Step 1: Amide Coupling

- Activation of Carboxylic Acid: Dissolve the biomolecule containing a carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add a 1.1 to 1.5 molar excess of a carboxyl-activating agent (e.g., EDC/NHS) and stir at room temperature for 15-30 minutes.
- Conjugation: Add a solution of Azido-PEG6-amine (1.0 to 1.2 molar equivalents) to the
 activated biomolecule. The reaction is typically carried out at room temperature for 2-4 hours
 or overnight at 4°C.
- Purification: The resulting azide-functionalized biomolecule can be purified by dialysis, sizeexclusion chromatography, or other appropriate methods to remove unreacted reagents.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reaction Setup: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
- Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., CuSO₄) and a copper-chelating ligand (e.g., TBTA). Also, prepare a fresh solution of a reducing agent (e.g., sodium ascorbate).
- Click Reaction: Add the copper/ligand solution and the reducing agent to the reaction mixture. The reaction is typically complete within 1-12 hours at room temperature.



 Purification: The final conjugate can be purified using appropriate chromatographic techniques to remove the copper catalyst and unreacted starting materials.

Protocol 2: PROTAC Synthesis

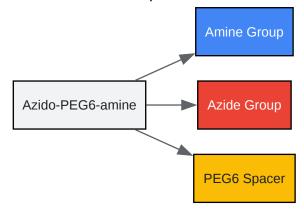
This protocol outlines a general strategy for synthesizing a PROTAC using **Azido-PEG6-amine** as a linker.

- Ligand Functionalization: One of the PROTAC's ligands (for either the target protein or the E3 ligase) is functionalized with a reactive group that can couple to the amine of **Azido-PEG6-amine** (e.g., a carboxylic acid). The other ligand should possess an alkyne group for click chemistry.
- Amide Bond Formation: The carboxyl-containing ligand is activated and reacted with the amine group of Azido-PEG6-amine as described in Protocol 1, Step 1.
- Purification: The resulting azide-functionalized ligand is purified.
- Click Chemistry: The purified azide-functionalized ligand is then reacted with the alkynecontaining ligand via a CuAAC reaction as described in Protocol 1, Step 2.
- Final Purification: The final PROTAC molecule is purified to a high degree using methods such as HPLC.

Visualizations Logical Relationship of Azido-PEG6-amine Functionalities



Functional Relationship of Azido-PEG6-amine



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Caption: Core components of the **Azido-PEG6-amine** molecule.

Experimental Workflow for Two-Step Bioconjugation

Two-Step Bioconjugation Workflow

Biomolecule 1 (with -COOH)

Amide Coupling (EDC/NHS)

Azide-Functionalized Biomolecule 2 (with Alkyne)

Click Chemistry (CuAAC)

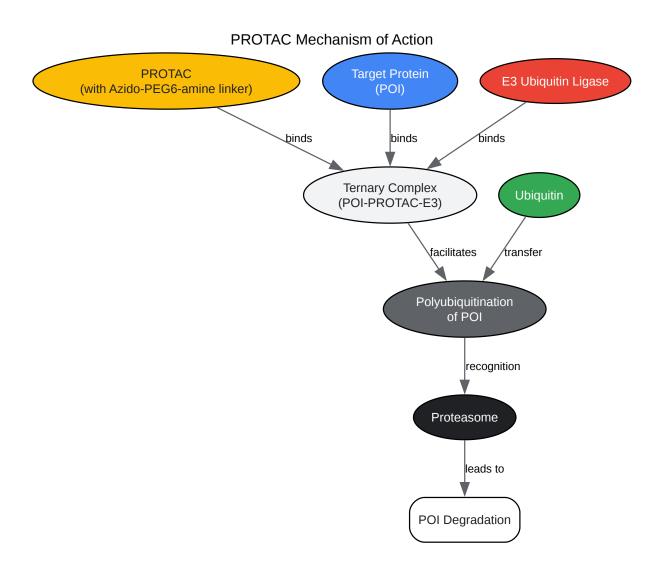
Final Conjugate



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Caption: Workflow for conjugating two biomolecules using Azido-PEG6-amine.

Signaling Pathway Concept: PROTAC-Mediated Protein Degradation



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Caption: Conceptual pathway of PROTAC-induced protein degradation.



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